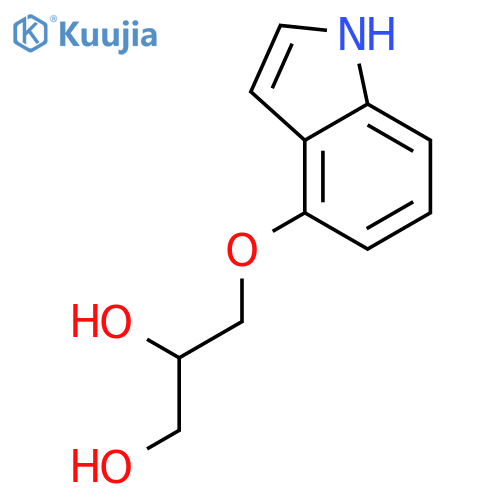Cas no 61212-32-6 (3-(1H-indol-4-yloxy)-1,2-Propanediol)

61212-32-6 structure
商品名:3-(1H-indol-4-yloxy)-1,2-Propanediol
3-(1H-indol-4-yloxy)-1,2-Propanediol 化学的及び物理的性質
名前と識別子
-
- 3-(1H-indol-4-yloxy)-1,2-Propanediol
- 3-(1H-Indol-4-yloxy)-
- 3-(1H-indol-4-yloxy)propane-1,2-diol
- (2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol
- 61212-32-6
- UNII-M3YN53L5LT
- 1,2-Propanediol, 3-(1H-indol-4-yloxy)-
- DB-072908
- 1,2,3-Propatriol, 1-indol-4-yl(ether)
- (2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol; Pindolol Imp. D (EP); Pindolol Impurity D
- FNZTVUHCYCHOFH-UHFFFAOYSA-N
- 1,2,3-Propanetriol, 1-indol-4-yl ether
- Pindolol impurity D [EP]
- 3-(1H-Indol-4-yloxy)-1,2-propanediol #
- PINDOLOL IMPURITY D [EP IMPURITY]
- M3YN53L5LT
- (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol
- EN300-4406841
- 3-((1H-Indol-4-yl)oxy)propane-1,2-diol
- SCHEMBL11288603
- (+/-)-3-(4-Indolyloxy)-1,2-propanediol
- DTXSID60342716
-
- インチ: InChI=1S/C11H13NO3/c13-6-8(14)7-15-11-3-1-2-10-9(11)4-5-12-10/h1-5,8,12-14H,6-7H2
- InChIKey: FNZTVUHCYCHOFH-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=CN2)C(=C1)OCC(CO)O
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 65.5Ų
3-(1H-indol-4-yloxy)-1,2-Propanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I633500-1g |
3-(1H-Indol-4-yloxy)-1,2-propanediol |
61212-32-6 | 1g |
$ 1380.00 | 2023-09-07 | ||
| TRC | I633500-100mg |
3-(1H-Indol-4-yloxy)-1,2-propanediol |
61212-32-6 | 100mg |
$ 173.00 | 2023-09-07 | ||
| Enamine | EN300-4406841-5.0g |
3-(1H-indol-4-yloxy)propane-1,2-diol |
61212-32-6 | 95% | 5g |
$2858.0 | 2023-05-26 | |
| Enamine | EN300-4406841-0.25g |
3-(1H-indol-4-yloxy)propane-1,2-diol |
61212-32-6 | 95% | 0.25g |
$487.0 | 2023-05-26 | |
| Enamine | EN300-4406841-1.0g |
3-(1H-indol-4-yloxy)propane-1,2-diol |
61212-32-6 | 95% | 1g |
$986.0 | 2023-05-26 | |
| Aaron | AR00EF4P-500mg |
3-(1H-Indol-4-yloxy)- |
61212-32-6 | 95% | 500mg |
$1081.00 | 2025-02-14 | |
| 1PlusChem | 1P00EEWD-10g |
3-(1H-Indol-4-yloxy)- |
61212-32-6 | 95% | 10g |
$5298.00 | 2023-12-16 | |
| 1PlusChem | 1P00EEWD-1g |
3-(1H-Indol-4-yloxy)- |
61212-32-6 | 95% | 1g |
$1281.00 | 2024-04-22 | |
| 1PlusChem | 1P00EEWD-500mg |
3-(1H-Indol-4-yloxy)- |
61212-32-6 | 95% | 500mg |
$1012.00 | 2024-04-22 | |
| Aaron | AR00EF4P-100mg |
3-(1H-Indol-4-yloxy)- |
61212-32-6 | 95% | 100mg |
$496.00 | 2025-02-14 |
3-(1H-indol-4-yloxy)-1,2-Propanediol 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
61212-32-6 (3-(1H-indol-4-yloxy)-1,2-Propanediol) 関連製品
- 95093-95-1((S)-(+)-4-(2,3-Epoxypropoxy)carbazole)
- 145679-40-9((R)-5-Oxiranylmethoxyquinoline)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
